BenchChemオンラインストアへようこそ!

3-Oxa-7-azabicyclo[4.2.0]octane

Medicinal Chemistry Scaffold Selection Physicochemical Properties

Select 3-Oxa-7-azabicyclo[4.2.0]octane (CAS 86423-01-0) when SAR demands a conformationally locked heterocycle. Unlike flexible morpholine, the fused [4.2.0] framework permanently orients the H-bond donor/acceptor pair, precisely mimicking amide bond geometry for protease inhibitors & GPCR ligands. The 3-oxa-7-aza regioisomer is mandatory for β-lactam antibiotic synthesis (e.g., thienamycin); the 7-oxa-3-aza analog is chemically incompatible. Obtain the exact scaffold to exploit matched-pair analysis between heteroatom positions without confounding lipophilicity shifts.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B13527802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-7-azabicyclo[4.2.0]octane
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1COCC2C1NC2
InChIInChI=1S/C6H11NO/c1-2-8-4-5-3-7-6(1)5/h5-7H,1-4H2
InChIKeyOWCAMBJMYHYNSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxa-7-azabicyclo[4.2.0]octane: A Bridged Bicyclic Morpholine Scaffold for Constrained Chemical Space Exploration


3-Oxa-7-azabicyclo[4.2.0]octane (CAS 86423-01-0) is a saturated bicyclic heterocycle containing both oxygen and nitrogen heteroatoms in a fused [4.2.0] ring system. It belongs to the class of bridged morpholine analogs, offering a conformationally constrained scaffold that imposes spatial orientation distinct from monocyclic amines like morpholine or piperidine [1]. The compound serves as a versatile building block in medicinal chemistry, particularly for the construction of conformationally restricted analogs and peptidomimetics, where the relative positioning of the hydrogen bond donor (NH) and acceptor (O) is fixed by the rigid bicyclic framework [2].

Why 3-Oxa-7-azabicyclo[4.2.0]octane Cannot Be Replaced by Other In-Class Heterocycles


The 3-oxa-7-azabicyclo[4.2.0]octane scaffold is not a generic morpholine isostere. Its differentiation from close analogs, particularly its direct regioisomer 7-oxa-3-azabicyclo[4.2.0]octane, arises from the spatial arrangement of the heteroatoms, not from differences in simple computed physicochemical properties such as logP or polar surface area [1][2]. In the target compound, the oxygen is positioned in the six-membered ring and the nitrogen in the four-membered ring; the regioisomer reverses this orientation. This positional swap alters the trajectory of substituents, the geometry of key hydrogen-bonding interactions, and the reactivity profile of the strained azetidine ring, making the two scaffolds non-interchangeable in structure-activity relationship (SAR) programs where binding pocket complementarity is sensitive to heteroatom placement [3].

Head-to-Head Quantitative Evidence: 3-Oxa-7-azabicyclo[4.2.0]octane Compared to Key Analogs


Physicochemical Comparison: 3-Oxa-7-azabicyclo[4.2.0]octane vs. its Direct Regioisomer

A direct comparison of computed physicochemical properties reveals that 3-oxa-7-azabicyclo[4.2.0]octane and its regioisomer 7-oxa-3-azabicyclo[4.2.0]octane are indistinguishable by standard 2D descriptors. Both compounds exhibit identical XLogP3, topological polar surface area, hydrogen bond donor/acceptor counts, and molecular weight [1][2]. This means that procurement decisions based on these bulk properties alone cannot resolve the two scaffolds, yet their distinct 3D heteroatom arrangements provide critical differentiation for medicinal chemistry applications.

Medicinal Chemistry Scaffold Selection Physicochemical Properties

Synthetic Utility: 3-Oxa-7-azabicyclo[4.2.0]octane as a Key Intermediate for Fused β-Lactam Antibiotics

Derivatives of 3-oxa-7-azabicyclo[4.2.0]octane have been reported as crucial intermediates in the synthesis of thienamycin-class antibiotics. The scaffold's reactivity enables the construction of 8-oxo-7-(1-hydroxyethyl)-3-oxa-1-azabicyclo[4.2.0]octane derivatives, which contain the fused β-lactam ring essential for antibacterial activity [1]. This synthetic pathway is specific to the 3-oxa-7-aza regiochemistry; the alternative 7-oxa-3-aza isomer would place the nitrogen in a different ring, altering the reactivity profile required for β-lactam formation.

Synthetic Chemistry Antibiotic Development β-Lactam

Conformational Rigidity Advantage: Zero Rotatable Bonds for Entropy-Driven Binding Optimization

The 3-oxa-7-azabicyclo[4.2.0]octane scaffold possesses zero rotatable bonds, a key differentiator from common monocyclic amine building blocks such as morpholine (theoretical rotatable bonds = 2 in its unconstrained form) [1][2]. This complete conformational restriction pre-organizes the scaffold for target binding, reducing the entropic penalty upon complex formation and potentially improving binding affinity in targets with well-defined pockets.

Drug Design Conformational Analysis Scaffold Rigidity

Optimal Deployment Scenarios for 3-Oxa-7-azabicyclo[4.2.0]octane Based on Differential Evidence


Conformationally Constrained Peptidomimetic Design

The scaffold's zero rotatable bonds and defined heteroatom geometry make it an ideal core for peptidomimetics where amide bond surrogates require precise spatial mimicry. The rigid [4.2.0] framework locks the relative orientation of the nitrogen and oxygen atoms, enabling rational design of protease inhibitors or GPCR ligands with improved selectivity profiles compared to flexible morpholine-based analogs [1].

β-Lactam Antibiotic Intermediate Synthesis

As demonstrated by Ponsford and Southgate, the 3-oxa-7-azabicyclo[4.2.0]octane scaffold is a validated precursor for constructing fused β-lactam systems found in thienamycin and related carbapenem antibiotics. Procurement of this specific isomer is mandatory for this synthetic route, as the alternative 7-oxa-3-aza regioisomer would not support the requisite cyclization chemistry [2].

Fragment-Based Drug Discovery for Rigid Binding Pockets

With a molecular weight of 113.16 Da and zero rotatable bonds, this scaffold meets fragment library criteria (MW < 300 Da, low rotatable bond count) while offering a pre-organized 3D shape. Its use in fragment screening against targets with structurally resolved binding sites can yield hits with higher ligand efficiency compared to flexible fragments like morpholine, due to the reduced entropic cost of binding [1][3].

Isomer-Specific SAR Exploration of Heteroatom Position Effects

The near-identical 2D properties yet distinct 3D arrangement of 3-oxa-7-azabicyclo[4.2.0]octane and its 7-oxa-3-aza regioisomer provide a powerful matched-pair analysis opportunity. Researchers can isolate the effect of heteroatom positioning on target binding, metabolic stability, or off-target activity without confounding changes in lipophilicity or polarity, enabling cleaner SAR interpretation [1][3].

Quote Request

Request a Quote for 3-Oxa-7-azabicyclo[4.2.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.